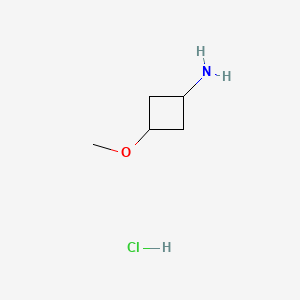

trans-3-Methoxycyclobutanamine hydrochloride

Description

trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6) is a cycloalkane-based amine compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol. It is characterized by a cyclobutane ring substituted with a methoxy group at the 3-position and an amine group in the trans configuration. The compound is commercially available in purities up to 97% and is typically supplied in quantities ranging from 100 mg to 1 g for research applications . Its structural rigidity and functional groups make it a candidate for pharmaceutical and materials science research, particularly in studies involving small-molecule modulators or chiral intermediates.

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Trans-3-Methoxycyclobutanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Cyclobutane derivatives have been explored for their roles in drug development, particularly for their ability to exhibit diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring with a methoxy group and an amine functional group. The synthesis of this compound typically involves cyclization reactions that can be achieved through various methods, including palladium-catalyzed reactions or other synthetic pathways that allow for stereochemical control.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies have indicated that cyclobutane derivatives can modulate enzyme activities and influence signaling pathways:

- Enzyme Inhibition : Cyclobutane derivatives have shown potential as inhibitors of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Modulation : Some studies suggest that cyclobutane compounds may act on neurotransmitter receptors, potentially influencing neurological conditions .

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonergic mechanisms.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Animal Model Studies : In a study involving rodents, this compound was administered to evaluate its effects on mood and behavior. Results indicated significant improvements in depressive-like behaviors compared to control groups .

- In Vitro Studies : Cell culture experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity .

Data Tables

Scientific Research Applications

Pharmaceutical Applications

1.1. Nicotinic Cholinergic Receptor Modulation

Research indicates that compounds similar to trans-3-methoxycyclobutanamine hydrochloride can act as agonists for nicotinic cholinergic receptors. These receptors play critical roles in the central and autonomic nervous systems, influencing various physiological processes including neurotransmitter release and neuromodulation. The ability to modulate these receptors suggests potential therapeutic applications in treating disorders related to neurotransmission dysfunction, such as Alzheimer's disease and schizophrenia .

1.2. Fragment-Based Drug Discovery (FBDD)

The cyclobutane moiety present in this compound is particularly valuable in FBDD, which has become a cornerstone approach in modern medicinal chemistry. Cyclobutane derivatives can enhance the shape diversity of screening libraries, improving the chances of identifying novel hits against complex biological targets . The three-dimensional nature of cyclobutane fragments allows for better interaction with target proteins, potentially leading to improved binding affinities and selectivity .

Synthetic Applications

2.1. Selective Hydroxylation Reactions

Recent advancements in biocatalysis have demonstrated the utility of engineered P450 enzymes in the selective hydroxylation of cyclobutylamine derivatives, including this compound. This process allows for the introduction of functional groups at specific positions on the cyclobutane ring, facilitating the synthesis of diverse chemical entities that can be further explored for pharmacological activity .

| Enzyme Variant | Substrate Conversion (%) | Selectivity (2-Hydroxylation / 3-Hydroxylation) |

|---|---|---|

| P450 BM3 WT | 30 | 7:1 |

| Engineered Variant 1 | 80 | 5:1 |

| Engineered Variant 2 | 70 | 6:1 |

Case Studies

3.1. Fragment-Based Drug Discovery Case Study

A study highlighted the effectiveness of using this compound as a fragment in drug discovery campaigns targeting protein-protein interactions (PPIs). The unique spatial arrangement provided by the cyclobutane structure allowed researchers to probe new chemical spaces and identify promising lead compounds with favorable pharmacokinetic properties .

3.2. CNS Disorder Treatment Potential

Another investigation focused on the compound's potential to treat central nervous system (CNS) disorders through modulation of nicotinic receptors. In vitro assays demonstrated that this compound could enhance dopamine release, suggesting its utility in conditions characterized by dopaminergic dysfunction .

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects: Larger rings (e.g., cyclohexane) increase molecular weight and may enhance solubility in non-polar solvents compared to cyclobutane derivatives .

- Functional Group Modifications : The methoxymethyl group in trans-4-(methoxymethyl)cyclohexanamine HCl introduces additional flexibility and hydrophobicity compared to methoxy-substituted analogs .

Hydroxy-Substituted Cycloalkane Amines

Replacing the methoxy group with a hydroxy group alters polarity and reactivity:

Key Observations :

- Hydroxy vs.

- Stereochemistry : The cis/trans isomerism in hydroxy-substituted derivatives (e.g., cis-3-hydroxy-3-methylcyclobutylamine HCl) significantly impacts biological activity and crystallization behavior .

Acyclic Methoxy-Amines

Linear analogs provide insights into the role of cyclic constraints:

Key Observations :

- Cyclic vs.

Research Implications

- Pharmaceutical Applications : Cyclobutane-based amines like trans-3-methoxycyclobutanamine HCl are explored as chiral building blocks in drug synthesis due to their rigid scaffold .

- Material Science : Methoxy and hydroxy substituents influence thermal stability and crystallinity, making these compounds relevant in polymer and catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.